1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione is a synthetic imidazolidine-trione derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxybenzyl group at position 1 and a 2-methylbenzyl group at position 3. The 3,4-dimethoxy group enhances electron density in the phenyl ring, while the 2-methyl substituent introduces steric bulk.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13-6-4-5-7-15(13)12-22-19(24)18(23)21(20(22)25)11-14-8-9-16(26-2)17(10-14)27-3/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUBRWAOZIUUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128252 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341966-50-5 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341966-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione , commonly referred to as an imidazolidine-2,4,5-trione derivative, has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H25N5O2
- Molecular Weight : 379.464 g/mol
This compound features a complex arrangement of functional groups that contribute to its biological properties.
Recent studies have identified that imidazolidine derivatives exhibit significant activity as inhibitors of pyruvate carboxylase (PC), an enzyme critical in metabolic pathways. The mechanism involves binding to the enzyme and inhibiting its activity:
- Inhibition Type : Mixed-type inhibitors with respect to pyruvate.
- IC50 Values : Potent inhibitors with IC50 values ranging from 3 to 12 μM for various substituted imidazolidinetriones (IZTs) .
Inhibition of Enzymatic Activity
The primary biological activity observed for this compound is its inhibition of pyruvate carboxylase. This inhibition can lead to altered metabolic processes, which may have implications in conditions such as diabetes and obesity.
Selectivity and Safety Profile
Interestingly, the compound demonstrates selectivity for pyruvate carboxylase without significantly affecting related enzymes such as human carbonic anhydrase II or matrix metalloprotease-12. This selectivity suggests a potentially favorable safety profile for therapeutic applications .
Case Studies and Research Findings
- In Silico Screening : A study highlighted the use of in silico methods to identify substituted imidazolidinetriones as potent PC inhibitors. The findings indicated that structural modifications could enhance potency and selectivity .
- Cellular Studies : Further investigations into the cellular effects of these compounds revealed that they could influence metabolic pathways in cellular models, suggesting potential applications in metabolic disorders .
- Pharmacokinetic Properties : Studies have indicated that certain derivatives exhibit high passive permeability across artificial membranes, which is crucial for drug development .
Data Table: Summary of Biological Activities
| Activity | Description | IC50 (μM) |
|---|---|---|
| Pyruvate Carboxylase Inhibition | Mixed-type inhibitor | 3 - 12 |
| Selectivity | No significant inhibition on related enzymes | N/A |
| Membrane Permeability | High passive permeability | N/A |
Comparison with Similar Compounds
Key Observations:
Comparative Limitations of the Target Compound:
- The absence of fluorine or sulfur-containing moieties (e.g., thiazole in 3d) may reduce its potency against cholinesterases compared to fluorinated analogs.
- The 3,4-dimethoxy group’s electron-donating nature could limit interactions with enzymes requiring hydrophobic pockets, unlike chlorinated or trifluoromethylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
